Cas no 934-00-9 (3-Methoxycatechol)
3-Methoxycatechol Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxybenzene-1,2-diol
- Pyrogallol monomethyl ether
- pyrogallol-1-methyl ether
- 2,3-Dihydroxyanisole~Pyrogallol 1-methyl ether
- 3-Methoxycatechol
- 3-methoxy-1,2-Benzenediol
- 1,2-Dihydroxy-3-methoxybenzene
- Pyrogallol 1-Monomethyl Ether
- 2,3-dihydroxyanisole
- 3-methoxypyrocatechol
- 6-methoxycatechol
- 3-methoxy-pyrocatecho
- pyrogallol 1-methyl ether
- 1-O-Methylpyrogallol
- 2-Hydroxy-3-methoxyphenol
- 3-Methoxy-1,2-dihydroxybenzene
- 3-Methoxy-o-hydroquinone
- NSC 66525
- 3-Methoxy-1,2-benzenediol (ACI)
- Pyrocatechol, 3-methoxy- (6CI, 7CI, 8CI)
- MFCD00002191
- IC13U5393C
- EINECS 213-276-4
- Spectrum5_000531
- NCGC00095761-01
- SY048938
- KBio1_001961
- NSC66525
- KBio2_002117
- NCGC00095761-03
- 934-00-9
- BSPBio_002821
- SPBio_001914
- CS-0179150
- EN300-21179
- 1,2-Benzenediol, 3-methoxy-
- KBioGR_002151
- Spectrum3_001181
- AI3-21349
- Spectrum2_001917
- 1,2-Benzenediol,3-methoxy-
- KBio3_002321
- M0524
- FT-0616000
- CAS-934-00-9
- SR-05000002377-1
- CHEBI:141700
- F0001-2249
- CHEMBL1518159
- SpecPlus_000921
- CCG-38485
- A844580
- BP-20353
- Tox21_200504
- KBioSS_002117
- NCGC00258058-01
- PD000449
- NCGC00095761-02
- AS-48298
- CCRIS 7577
- F30220
- DivK1c_007017
- InChI=1/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H
- SPECTRUM1600919
- DTXCID00826
- UNII-IC13U5393C
- Spectrum4_001656
- Q27280656
- 3-methoxy-benzene-1,2-diol
- NS00039555
- Pyrocatechol, 3-methoxy-
- 3-Methoxycatechol, 99%
- AKOS000121420
- Spectrum_001637
- KBio2_004685
- DTXSID4020826
- KBio2_007253
- BRD-K97139501-001-03-3
- NSC-66525
- SCHEMBL67332
- SDCCGMLS-0066910.P001
- SR-05000002377
- 3-(methyloxy)benzene-1,2-diol
- HY-W116576
- 2-3-4'-TRIHYDROXY-4-METHOXYBENZOPHENONE_met007
- DB-057398
-
- MDL: MFCD00002191
- Inchi: 1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
- InChI Key: LPYUENQFPVNPHY-UHFFFAOYSA-N
- SMILES: OC1C(O)=C(OC)C=CC=1
- BRN: 1909165
Computed Properties
- Exact Mass: 140.04700
- Monoisotopic Mass: 140.047344
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: nothing
- Topological Polar Surface Area: 49.7
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.270
- Melting Point: 38.0 to 44.0 deg-C
- Boiling Point: 164°C/48mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.4638 (estimate)
- PSA: 49.69000
- LogP: 1.10640
- Solubility: Not determined
3-Methoxycatechol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:CZ9002750
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:0-10°C
3-Methoxycatechol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Methoxycatechol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002855-250mg |
2,3-Dihydroxyanisole |
934-00-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A014002855-500mg |
2,3-Dihydroxyanisole |
934-00-9 | 97% | 500mg |
$847.60 | 2023-08-31 | |
| Alichem | A014002855-1g |
2,3-Dihydroxyanisole |
934-00-9 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| TRC | M262000-1g |
3-Methoxycatechol |
934-00-9 | 1g |
$ 64.00 | 2023-09-07 | ||
| TRC | M262000-5g |
3-Methoxycatechol |
934-00-9 | 5g |
$ 126.00 | 2023-09-07 | ||
| TRC | M262000-25g |
3-Methoxycatechol |
934-00-9 | 25g |
$ 374.00 | 2023-09-07 | ||
| Apollo Scientific | OR52178-5g |
3-Methoxycatechol |
934-00-9 | 95% | 5g |
£42.00 | 2023-09-01 | |
| Apollo Scientific | OR52178-25g |
3-Methoxycatechol |
934-00-9 | 99% | 25g |
£67.00 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89320-5g |
3-Methoxycatechol |
934-00-9 | 5g |
¥218.0 | 2021-09-08 | ||
| ChemScence | CS-0179150-25g |
3-Methoxybenzene-1,2-diol |
934-00-9 | 25g |
$113.0 | 2021-09-02 |
3-Methoxycatechol Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
- Lignin inspired phenolic polyethers synthesized via ADMET: Systematic structure-property investigation, European Polymer Journal, 2017, 95, 503-513
Production Method 13
- Organocatalytic Dakin Oxidation by Nucleophilic Flavin Catalysts, Organic Letters, 2012, 14(11), 2806-2809
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
1.2 Reagents: Ammonium chloride Solvents: Water
- An efficient strategy for protecting dihydroxyl groups of catechols, Synlett, 2013, 24(6), 741-746
Production Method 19
Production Method 20
- Layer-by-Layer coated tyrosinase: An efficient and selective synthesis of catechols, Bioorganic & Medicinal Chemistry, 2012, 20(1), 157-166
Production Method 21
1.2 Reagents: Water
- N-Protected 1,2-Oxazetidines as a Source of Electrophilic Oxygen: Straightforward Access to Benzomorpholines and Related Heterocycles by Using a Reactive Tether, Chemistry - A European Journal, 2015, 21(25), 9157-9164
3-Methoxycatechol Raw materials
- Guaiacol
- Pyrogallol
- Lignin
- 1,2,3-Trimethoxybenzene
- 2,6-Dimethoxyphenol
- 2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-
- 2-Hydroxy-3-methoxybenzaldehyde
3-Methoxycatechol Preparation Products
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Guaiacol (90-05-1)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- 3-Methoxycatechol (934-00-9)
- 4-Methylbenzaldehyde (104-87-0)
- 4-Vinylphenol (2628-17-3)
- Vanillin (121-33-5)
- 4-Ethylguaiacol (2785-89-9)
- Acetosyringone (2478-38-8)
- 4-Ethylphenol (123-07-9)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
3-Methoxycatechol Suppliers
3-Methoxycatechol Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-Methoxycatechol
Recent Advances in the Study of 3-Methoxycatechol (934-00-9) in Chemical Biology and Pharmaceutical Research
3-Methoxycatechol (CAS: 934-00-9) is a phenolic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its methoxy-substituted catechol structure, has been investigated for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The latest research has focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic potential in various disease models.
Recent studies have highlighted the role of 3-Methoxycatechol as a potent antioxidant. Its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress has been demonstrated in both in vitro and in vivo models. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that 3-Methoxycatechol significantly reduced oxidative damage in neuronal cells, suggesting its potential as a neuroprotective agent. The study further identified the compound's ability to modulate key signaling pathways, such as the Nrf2-ARE pathway, which plays a critical role in cellular defense mechanisms against oxidative stress.
In addition to its antioxidant properties, 3-Methoxycatechol has shown promise as an anti-inflammatory agent. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study attributed this effect to the compound's ability to interfere with the NF-κB signaling pathway, a central regulator of inflammatory responses. These findings underscore the potential of 3-Methoxycatechol as a lead compound for the development of novel anti-inflammatory therapeutics.
The anticancer potential of 3-Methoxycatechol has also been a focal point of recent research. A 2024 study in Molecular Cancer Therapeutics explored the compound's effects on various cancer cell lines, including breast and lung cancer. The results indicated that 3-Methoxycatechol induced apoptosis and cell cycle arrest in cancer cells through the activation of p53 and the inhibition of PI3K/Akt signaling. These findings suggest that the compound could serve as a valuable scaffold for the design of new anticancer drugs, particularly for tumors with dysregulated p53 activity.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 3-Methoxycatechol. A 2023 paper in Organic Process Research & Development described a novel catalytic method for the selective methoxylation of catechol derivatives, yielding 3-Methoxycatechol with high purity and scalability. This method addresses previous challenges related to yield and selectivity, paving the way for large-scale production and further pharmacological studies.
In conclusion, the latest research on 3-Methoxycatechol (934-00-9) highlights its multifaceted biological activities and therapeutic potential. Its roles as an antioxidant, anti-inflammatory, and anticancer agent, coupled with advancements in synthetic methodologies, position it as a promising candidate for future drug development. Further studies are warranted to explore its pharmacokinetics, toxicity profile, and efficacy in preclinical models, which will be critical for translating these findings into clinical applications.
934-00-9 (3-Methoxycatechol) Related Products
- 824-46-4(2-Methoxybenzene-1,4-diol)
- 25155-26-4(Phenol, dimethoxy-)
- 27598-81-8(Benzene, dimethoxy-)
- 29267-67-2(2-Methoxyresorcinol)
- 642-71-7(Antiarol)
- 2033-89-8(3,4-Dimethoxyphenol)
- 2441-46-5(Benzene,1,2,4,5-tetramethoxy-)
- 634-36-6(1,2,3-Trimethoxybenzene)
- 91-10-1(2,6-Dimethoxyphenol)
- 1664-27-3(4,5-Dimethoxycatechol)